Ketorolac tromethamine
Overview
Description
Ketorolac tromethamine is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of heteroaryl acetic acid derivatives. It is widely used for its potent analgesic, anti-inflammatory, and antipyretic properties. This compound is commonly administered for the short-term management of moderate to severe pain, often in postoperative settings .
Mechanism of Action
Target of Action
Ketorolac tromethamine primarily targets cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are compounds that cause pain, fever, and inflammation .
Mode of Action
This compound works by inhibiting the synthesis of prostaglandins . It blocks the COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased pain and inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2 enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in pain, fever, and inflammation .
Pharmacokinetics
This compound exhibits linear pharmacokinetics . It is rapidly absorbed with a plasma half-life ranging from 1.1 hours (in rabbits) to 6.0 hours (in humans) . The protein binding of ketorolac ranges from 72.0% (in mice) to 99.2% (in humans) . It is predominantly excreted into urine, primarily as ketorolac conjugates .
Result of Action
The molecular and cellular effects of this compound’s action include repression of cellular senescence in aging articular chondrocytes . It also alleviates pathological symptoms such as pain and synovial inflammation . Furthermore, it has been found to inhibit the activation of β-galactosidase and the upregulation of p21 and p53 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been reported that NSAIDs like this compound can promote sodium retention in a dose-dependent manner, which can result in increased blood pressure and/or exacerbation of congestive heart failure . Therefore, the patient’s health status and other environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ketorolac Tromethamine acts at the cyclooxygenase pathway of arachidonic acid metabolism to inhibit prostaglandin biosynthesis . It interacts with enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2), inhibiting their activity . This interaction leads to a decrease in the formation of prostaglandins, molecules which contribute to the nociceptive transmission in the spinal cord .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces the production of prostaglandin by inhibiting the activity of COX-2, thereby achieving analgesic, anti-inflammatory, and antipyretic effects . It also appears to inhibit platelet aggregation induced by arachidonic acid and collagen . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound, like that of other NSAIDs, is not completely understood but may be related to prostaglandin synthetase inhibition . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The peak analgesic effect of this compound occurs within 2 to 3 hours and is not statistically significantly different over the recommended dosage range . The greatest difference between large and small doses of this compound is in the duration of analgesia . Over time, the drug is extensively metabolized through glucuronidation and oxidation, with little if any drug eliminated unchanged .
Dosage Effects in Animal Models
In animal models, the pharmacokinetics of this compound was observed to be linear after single oral doses ranging from 0.25 to 16 mg/kg . The effects of the product vary with different dosages, and toxic or adverse effects may be observed at high doses .
Metabolic Pathways
This compound is heavily metabolized via hydroxylation or conjugation in the liver . The key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .
Transport and Distribution
This compound is rapidly absorbed and efficiently distributed following oral and intramuscular doses in all species . The drug is extensively bound (>99%) to plasma proteins and has a volume of distribution (0.1 to 0.3 L/kg) comparable with those of other NSAIDs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketorolac tromethamine involves several steps. One common method starts with the reaction of 2,5-dimethoxy tetrahydrofuran with 2-(2-aminoethyl) diethyl malonate to form an intermediate. This intermediate is then subjected to further reactions to produce this compound . Another method involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with tromethamine under alkaline hydrolysis and acidification conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for higher yield and purity. The use of green catalysts and environmentally friendly reagents is emphasized to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Ketorolac tromethamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketorolac derivatives with altered pharmacological properties .
Scientific Research Applications
Ketorolac tromethamine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: Studies on its effects on cellular pathways and gene expression are common.
Comparison with Similar Compounds
Ibuprofen: Commonly used for mild to moderate pain and inflammation.
Naproxen: Known for its longer duration of action.
Diclofenac: Often used for its strong anti-inflammatory properties.
Ketorolac tromethamine stands out due to its high efficacy in acute pain management, making it a valuable tool in clinical settings.
Properties
ROX-888 is a intranasal formulation of the broadly used injectible analgesic, ketorolac. It has ability to provide effective analgesia in acute medical conditions resulting in moderate-severe pain, without the disabling side effects of opioid analgesics | |
CAS No. |
74103-07-4 |
Molecular Formula |
C19H24N2O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2 |
InChI Key |
BWHLPLXXIDYSNW-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C(C(CO)(CO)[NH3+])O |
Appearance |
Solid powder |
74103-07-4 | |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acular; Godek; Sprix; Syntex; Toradol; Ketorolac tromethamine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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